

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-(2-Fluorophenyl)ethylamine hydrochloride

Cat. No.: B591825

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for **(R)-1-(2-Fluorophenyl)ethylamine Hydrochloride**

Introduction

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride is a chiral amine derivative that serves as a critical building block in modern medicinal chemistry and drug development.^{[1][2]} Its structural features, particularly the fluorine substitution on the phenyl ring, can enhance metabolic stability and binding affinity, making it a valuable intermediate in the synthesis of pharmacologically active molecules.^[2] This guide provides a comprehensive analysis of its Material Safety Data Sheet (MSDS), offering researchers, scientists, and drug development professionals the technical insights necessary for its safe handling, storage, and application. Understanding the causality behind safety protocols is paramount to fostering a secure and effective research environment.

Chemical Identification and Properties

Precise identification is the foundation of chemical safety. The properties of **(R)-1-(2-Fluorophenyl)ethylamine hydrochloride** dictate its handling and storage requirements. It is typically supplied as a white to off-white solid, and its hydrochloride salt form enhances its stability and solubility in certain solvents.^{[2][3]}

Identifier	Value	Source(s)
IUPAC Name	(1R)-1-(2-fluorophenyl)ethanamine hydrochloride	[4]
CAS Number	1168139-43-2	[1] [5]
Molecular Formula	C ₈ H ₁₁ ClFN	[5] [6]
Molecular Weight	175.63 g/mol	[2] [6]
Physical Form	Solid, Powder/Crystal	[2] [7]
Appearance	White to off-white	[2] [3]
InChI Key	WEZXQPGVPSHAAZ-FYZOBXCZSA-N	[4]

```
graph Chemical_Structure {
  layout=neato;
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

  // Define nodes for atoms
  N [label="N", fontcolor="#202124"];
  C1 [label="C", fontcolor="#202124"];
  C2 [label="C", fontcolor="#202124"];
  C3 [label="C", fontcolor="#202124"];
  C4 [label="C", fontcolor="#202124"];
  C5 [label="C", fontcolor="#202124"];
  C6 [label="C", fontcolor="#202124"];
  C7 [label="C", fontcolor="#202124"];
  C8 [label="C", fontcolor="#202124"];
  F [label="F", fontcolor="#EA4335"];
  H1 [label="H", fontcolor="#5F6368", pos="1.5,0.866!"];
  H2 [label="H", fontcolor="#5F6368", pos="1.5,-0.866!"];
  H3 [label="H", fontcolor="#5F6368", pos="-0.5,0.866!"];
}
```

```
H_group [label="H3", fontcolor="#5F6368"];  
HCl [label="• HCl", fontcolor="#34A853"];
```

```
// Position nodes  
N [pos="1,0!"];  
C1 [pos="0,0!"];  
C2 [pos="-1,0!"];  
C3 [pos="-1.707,0.707!"];  
C4 [pos="-2.414,0!"];  
C5 [pos="-2.414,-1!"];  
C6 [pos="-1.707,-1.707!"];  
C7 [pos="-1,-1!"];  
C8 [pos="-0.5,-2.414!"];  
F [pos="-1,-2.707!"];  
H_group [pos="-2.0,1.5!"];  
HCl [pos="2,0!"];
```

```
// Define edges (bonds)  
N -- C1;  
C1 -- C2;  
C2 -- C3;  
C3 -- C4;  
C4 -- C5;  
C5 -- C6;  
C6 -- C7;  
C7 -- C2;  
C7 -- F;  
C1 -- H3;  
C3 -- H_group;  
N -- H1;  
N -- H2;  
}
```

Caption: Chemical structure of **(R)-1-(2-Fluorophenyl)ethylamine hydrochloride**.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary concerns are its corrosive nature and potential for harm if ingested or inhaled.[\[4\]](#)[\[8\]](#) The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

Hazard Class	GHS Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed.	[4] [9]
Acute Toxicity, Inhalation	H332	Harmful if inhaled.	[4]
Skin Corrosion/Irritation	H314 / H315	Causes severe skin burns and eye damage. / Causes skin irritation.	[4] [8] [10]
Serious Eye Damage	H319	Causes serious eye irritation.	[4] [11]
Specific Target Organ Toxicity	H335	May cause respiratory irritation.	[4] [11]
Corrosive to Metals	H290	May be corrosive to metals.	[8]

GHS Pictograms: GHS07 (Exclamation Mark)[\[4\]](#) Signal Word: Danger or Warning[\[4\]](#)[\[10\]](#)

The causality for these classifications lies in the amine functional group, which can be corrosive and irritating, and the overall reactivity of the molecule. The hydrochloride salt can contribute to its corrosive properties, especially in the presence of moisture.

First-Aid Measures: A Protocol for Exposure Response

Immediate and appropriate first-aid is critical to minimize harm from accidental exposure. The corrosive nature of this compound necessitates rapid action.[8]

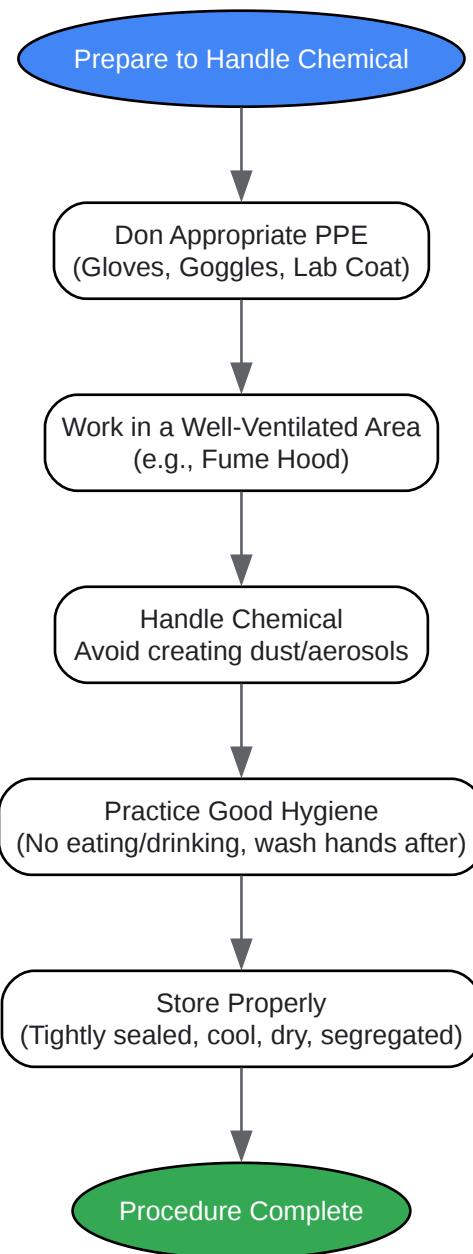
Caption: First-aid response workflow for different exposure routes.

Step-by-Step First-Aid Protocols:

- Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[8][12] Ensure complete irrigation by moving the eyelids. Seek immediate medical attention, preferably from an ophthalmologist.[8]
- Skin Contact: Immediately flush the affected body area with large amounts of water, using a safety shower if available.[8] Quickly remove all contaminated clothing, including footwear and accessories like watches or belts.[8] Continue washing the skin with running water and soap for 15 to 30 minutes.[8] Transport the individual to a hospital or doctor without delay.[8]
- Ingestion: If the substance is swallowed, rinse the mouth thoroughly with water.[10][12] Do NOT induce vomiting.[8][10] Urgent hospital treatment is likely needed; contact a physician or Poisons Information Centre at once.[8]
- Inhalation: Remove the affected person from the contaminated area to fresh air.[8][12] If breathing is difficult or has stopped, trained personnel should administer artificial respiration or oxygen.[8] Transport to a hospital or doctor immediately.[8]

Handling, Storage, and Stability

Proactive measures in handling and storage are essential to prevent exposure and maintain the chemical's integrity. The compound's reactivity profile dictates these protocols.


Safe Handling:

- Ventilation: Always use this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[8][13]
- Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[8][13]
- Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

- General Hygiene: Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[14]

Storage and Stability:

- Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. [8][13] Some suppliers recommend storage under an inert atmosphere at room temperature or refrigerated at 2-8°C.[2][3][5]
- Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][15] Segregation is key to preventing hazardous reactions.
- Stability: The product is generally stable under normal handling and storage conditions.[15]

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling and storage of the compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) create a barrier between the researcher and the chemical hazard.

- Engineering Controls: A local exhaust ventilation system or chemical fume hood is essential to keep airborne concentrations below exposure limits.[1] Safety showers and eyewash stations must be readily available.[1]
- Eye and Face Protection: Use chemical safety goggles that meet standards like EN166 (EU) or NIOSH (US).[8] A full-face shield may be required for tasks with a high risk of splashing.[8]
- Skin and Body Protection: Wear impervious protective clothing and gloves to prevent skin contact.[8][12] Inspect gloves for integrity before use and use a proper removal technique to avoid contaminating skin.[12]
- Respiratory Protection: If engineering controls are insufficient, use a respirator (e.g., P95 or P1 particle respirator for nuisance exposures, or higher-level cartridges for greater protection) approved under appropriate government standards like NIOSH or CEN.[12]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

- Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or water spray.[10][12] For large fires, water spray or fog is recommended.[8][13]
- Specific Hazards: The compound is combustible.[13] Heating may cause containers to rupture violently.[13] Combustion can produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[12][16]
- Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full face-piece and full protective gear.[8][12]

Accidental Release Measures:

- Evacuate: Clear the area of all personnel and move upwind of the spill.[13][15]
- Control Ignition Sources: Remove all sources of ignition.[13]
- Ventilate: Increase ventilation in the spill area.[13]

- Containment: Stop the leak if it is safe to do so.[13] Contain the spill using inert materials like sand, earth, or vermiculite.[8][13] Do not allow the material to enter drains or waterways.[9][17]
- Cleanup: Carefully sweep or wipe up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[8][13]
- Decontaminate: Wash the spill area thoroughly.

Toxicological Information

While comprehensive toxicological data is not always available for research chemicals, the primary hazards are understood from its classification.[12]

- Acute Effects: Harmful if swallowed or inhaled.[4][9] The primary acute risk is severe skin and eye damage due to its corrosive nature.[8][10] Inhalation may cause respiratory irritation, and in severe cases, lung edema (fluid in the lungs).[8][11]
- Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available.[12][15] As with any chemical lacking extensive long-term data, exposure should be minimized.

Application in Drug Discovery

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride is not just a laboratory reagent but a key player in the synthesis of novel therapeutics. Its utility stems from its defined stereochemistry and the presence of the 2-fluoro-phenyl motif.

- Scaffold for Bioactive Molecules: It serves as a chiral starting material for synthesizing complex molecules, particularly those targeting the central nervous system.[2]
- Neurotransmitter Modulation: Compounds derived from this intermediate are investigated for their potential to modulate neurotransmitter systems, which is relevant for treating conditions like depression and anxiety.[2]
- Enhanced Pharmacokinetics: The fluorine atom can block sites of metabolism, potentially increasing the half-life and bioavailability of a drug candidate. This is a common strategy in

modern drug design to create more robust and effective medicines.

Conclusion

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride is an indispensable tool for chemical and pharmaceutical research. However, its utility is matched by its potential hazards. A thorough understanding of its properties and the rationale behind safety protocols, as outlined in this guide, is not merely a regulatory requirement but a cornerstone of scientific integrity and responsibility. By integrating these principles into laboratory practice, researchers can harness the synthetic potential of this compound while ensuring the highest standards of safety.

References

- (1R)-1-(2-Fluorophenyl)ethylamine. (n.d.). Apollo Scientific.
- (1S)-1-(2-Fluorophenyl)ethylamine. (2022, May 16). Apollo Scientific.
- MSDS of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride. (2026, January 1). Capot Chemical.
- Safety Data Sheet. (n.d.). Apollo Scientific.
- The preparation method of 2-fluorine ethylamine hydrochloride. (n.d.). Google Patents.
- Arylcyclohexylamine. (n.d.). In Wikipedia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemshuttle.com [chemshuttle.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 [chemicalbook.com]
- 4. fluorotech.co.uk [fluorotech.co.uk]
- 5. guidechem.com [guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. (S)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1332832-14-0 [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. aksci.com [aksci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. capotchem.com [capotchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. tcichemicals.com [tcichemicals.com]
- 15. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [(R)-1-(2-Fluorophenyl)ethylamine hydrochloride material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591825#r-1-2-fluorophenyl-ethylamine-hydrochloride-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com